2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-6-5(2-3-9-6)11-7(8)10-4/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTAXXLTKRHRMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)Cl)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80744657 | |
| Record name | 2-Chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1140241-22-0 | |
| Record name | 2-Chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination of Precursor Pyrimidines
One of the most common methods involves starting from a 5-methylpyrrolo[3,2-d]pyrimidine precursor, which undergoes chlorination using phosphorus oxychloride (POCl₃). This reagent effectively introduces chlorine atoms at the 2- and 4-positions through nucleophilic aromatic substitution (SNAr) mechanisms facilitated by the electron-deficient pyrimidine ring.
- Reflux in POCl₃
- Presence of a base such as triethylamine to neutralize HCl byproducts
- Reaction temperature typically maintained between 80°C and 110°C
- Formation of the dichlorinated compound, which can be selectively methylated at the 5-position subsequently.
Methylation at the 5-Position
The methyl group at the 5-position can be introduced via methylation of the pyrimidine core using methyl iodide (MeI) or dimethyl sulfate in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The methylation is regioselective due to the electron-withdrawing nature of the chlorine substituents, which direct the methylation to the 5-position.
- Conducted at 0°C to room temperature
- Use of polar aprotic solvents such as dimethylformamide (DMF)
Cyclization and Final Purification
Following chlorination and methylation, cyclization steps may be employed if starting from linear precursors, often involving condensation of amidines or related intermediates. Final purification involves recrystallization or chromatography to isolate the pure this compound.
Specific Research Findings and Data
Advanced Synthetic Strategies
Recent developments include the use of microwave-assisted synthesis to reduce reaction times and improve yields, as well as flow chemistry techniques for scalable production. These methods enhance the efficiency of chlorination and methylation steps, with some reports indicating reaction times reduced from hours to minutes.
Microwave-Assisted Chlorination
- Reagents: POCl₃
- Conditions: Microwave irradiation at 150°C for 10–20 minutes
- Benefits: Increased yield, cleaner reaction profiles
Flow Chemistry for Large-Scale Synthesis
- Continuous flow reactors enable controlled chlorination and methylation
- Improved safety and reproducibility
- Higher throughput suitable for industrial applications
Notes and Considerations
- Selectivity: The chlorination step can produce mono- or di-chlorinated products; controlling reaction conditions is crucial for selectivity.
- Purity: Purification often involves chromatography or recrystallization, with characterization confirmed via NMR, HRMS, and melting point analysis.
- Reaction Optimization: Temperature, solvent choice, and reagent equivalents significantly influence yield and regioselectivity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in Suzuki or Heck coupling reactions.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: N-oxides of the pyrrolopyrimidine ring.
Reduction Products: Dihydro derivatives of the compound.
Coupling Products: Complex structures with extended conjugation or additional functional groups.
Scientific Research Applications
2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy and other diseases involving dysregulated kinase activity.
Biological Studies: The compound is used to study enzyme inhibition and protein interactions, particularly in the context of signal transduction pathways.
Industrial Applications: It is employed in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby disrupting downstream signaling pathways. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Variations at Position 4
a. 2-Chloro-4-phenyl-5H-pyrrolo[3,2-d]pyrimidine (CAS 928840-88-4)
b. Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate (CAS 2089277-65-4)
Table 1: Substituent Effects at Position 4
*Estimated based on structural analogs.
Variations in the Pyrrolo-Pyrimidine Core
a. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine (Structural Isomer)
b. 5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1234616-34-2)
- Structure : Methyl at position 5 and amine at position 4.
- Properties : Lower logP (~1.2) due to the polar amine group.
Substituent Effects on Physical Properties
a. Melting Points and Solubility
- Target compound : Expected melting point ~200–250°C (based on analogs in ).
- N-(4-Methoxyphenyl)-N-methyl analogue (Compound 4) : Mp 150–151°C due to reduced crystallinity from methoxy groups .
- N-(4-Methoxyphenyl)-2-methyl analogue (Compound 6) : Mp 260°C (decomp), indicating stronger intermolecular forces .
b. Reactivity
- The 2-chloro group in the target compound facilitates nucleophilic aromatic substitution, similar to 2-chloro-5-ethyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 129872-85-1), where the ethyl group modulates steric hindrance .
Biological Activity
2-Chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and microbiology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and pharmacological applications.
The biological activity of this compound primarily involves the inhibition of key enzymes and modulation of cell cycle dynamics.
1. Enzyme Inhibition
- DNA Gyrase : This compound has been shown to interact with DNA gyrase, an essential enzyme for bacterial DNA replication. By inhibiting this enzyme, the compound prevents bacterial growth, indicating its potential as an antibacterial agent.
- Cyclin-Dependent Kinase 2 (CDK2) : The compound exhibits significant inhibitory effects on CDK2, which plays a crucial role in cell cycle regulation. Inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells.
2. Induction of Apoptosis
The compound promotes apoptosis through:
- Upregulation of pro-apoptotic proteins such as P53 and BAX.
- Downregulation of anti-apoptotic proteins like Bcl-2 .
Cellular Effects
Research indicates that this compound has demonstrated significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 15.0 | Induces apoptosis |
| HCT-116 | 10.5 | Cell cycle arrest at G1/S phase |
| HeLa | 12.0 | Inhibits proliferation |
| MDA-MB-231 | 18.0 | Induces G2/M phase arrest |
These findings suggest that the compound can effectively inhibit tumor growth and induce cell death in a variety of cancer types.
Pharmacokinetics and Stability
The pharmacokinetic properties of this compound are influenced by its solubility and stability:
- Storage Conditions : It should be stored in a dark place under an inert atmosphere at temperatures between 2°C and 8°C to maintain stability.
- Bioavailability : Factors such as solubility and interaction with transport proteins significantly affect its bioavailability.
Case Studies
Several studies have highlighted the effectiveness of this compound in preclinical settings:
- Anticancer Activity : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models, supporting its potential as an anticancer therapeutic agent.
- Antibacterial Effects : In vitro assays revealed that the compound exhibits bactericidal activity against both Gram-positive and Gram-negative bacteria, showcasing its potential application in treating bacterial infections .
Q & A
Q. What is the structural significance of the pyrrolo[3,2-d]pyrimidine scaffold in medicinal chemistry?
The pyrrolo[3,2-d]pyrimidine scaffold mimics natural purine nucleobases, enabling interactions with enzymes and receptors critical for nucleic acid metabolism and signaling pathways. Its N5 position can be modified to improve metabolic stability and reduce toxicity. For example, hydroxyalkyl substitutions at N5 enhance stability by reducing oxidative metabolism . This structural flexibility allows optimization for kinase inhibition (e.g., EGFR, Her2) and antiproliferative activity .
Q. What synthetic routes are commonly used to prepare 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine?
A standard method involves cyclization of preformed pyrimidine intermediates with reactive substituents. For instance:
- Step 1 : React 3-amino-2-cyanopyrrole derivatives with triethyl orthoformate or dimethylformamide dimethyl acetal (DMFDMA) to form imidocarboxylates or amidines.
- Step 2 : Treat intermediates with chlorinating agents (e.g., POCl₃) to introduce the chlorine substituent at position 2 . Yields typically range from 65% to 87%, with purity confirmed via NMR and elemental analysis .
Q. How does this compound exhibit antiproliferative activity?
The compound inhibits kinases such as EGFR and CDK2 by binding to their ATP-binding pockets, disrupting signaling pathways essential for cell proliferation. For example, derivatives with N5-ethyl or methyl groups show IC₅₀ values of 0.32–6.0 μM in leukemia (L1210) and triple-negative breast cancer (MDA-MB-435) cell lines . Activity correlates with substituent hydrophobicity and electronic effects .
Advanced Research Questions
Q. How do substituents at the N5 position influence cytotoxicity and metabolic stability?
N5 alkyl or hydroxyalkyl groups reduce toxicity by shielding the pyrrole ring from metabolic oxidation. For example:
- N5-Ethyl : Increases metabolic stability by 30% compared to unsubstituted analogs, with CC₅₀ values improving from 6.0 μM to 0.32 μM in leukemia cells .
- N5-Hydroxypropyl : Enhances solubility and reduces hepatotoxicity in vivo . Substituent optimization requires balancing lipophilicity (LogP < 3) and hydrogen-bonding capacity for target engagement .
Q. What experimental strategies resolve contradictions in reported cytotoxicity data for pyrrolopyrimidine analogs?
Discrepancies arise from variations in cell lines, assay conditions, and substituent regiochemistry. Key strategies include:
- Standardized Assays : Use identical cell lines (e.g., MDA-MB-435) and incubation times (72 hours) .
- Structural Validation : Confirm regiochemistry via NOE experiments and HMBC correlations to distinguish isomers (e.g., C-4 vs. C-7 substitution) .
- Control Compounds : Compare with thienopyrimidine analogs to isolate scaffold-specific effects .
Q. What methodologies validate the kinase inhibition mechanism of this compound derivatives?
- Enzyme Assays : Measure IC₅₀ values using recombinant kinases (e.g., EGFR, CDK2) and ATP-competitive assays .
- Molecular Docking : Simulate binding modes with X-ray crystallography data (PDB: 1M17 for EGFR) to identify critical interactions (e.g., hydrogen bonds with Met793) .
- Cellular Profiling : Assess downstream effects via Western blotting for phosphorylated ERK or Akt .
Q. How can researchers design derivatives to overcome poor aqueous solubility?
- Prodrug Strategies : Introduce phosphate or glycoside groups at N5 to enhance solubility, as seen in Immunicillin H analogs .
- PEGylation : Attach polyethylene glycol chains to the pyrrole nitrogen, improving bioavailability without compromising activity .
- Co-crystallization : Use cyclodextrins or sulfobutylether-β-cyclodextrin (SBE-β-CD) to formulate stable complexes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
